molecular formula C11H10N2O4 B12353723 (7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate

(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate

Cat. No.: B12353723
M. Wt: 234.21 g/mol
InChI Key: VNDZFOUCJMDIHY-UHFFFAOYSA-N
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Description

(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate is a chemical compound with the molecular formula C11H10N2O4 It is a derivative of quinazoline, a heterocyclic compound that has been widely studied for its various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate typically involves multiple steps. One common method starts with the chlorination of 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline. This intermediate is then subjected to nucleophilic substitution reactions with various anilines to produce the desired compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Commonly involves nucleophilic substitution reactions, especially with aniline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield various substituted quinazoline derivatives .

Scientific Research Applications

(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.

    Poziotinib: A pan-HER inhibitor with potential anti-tumor activity.

Uniqueness

(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate is unique due to its specific structural features and its role as an intermediate in the synthesis of various anti-tumor agents. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in synthetic organic chemistry .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

(7-methoxy-4-oxo-4aH-quinazolin-6-yl) acetate

InChI

InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5,7H,1-2H3

InChI Key

VNDZFOUCJMDIHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2C(=NC=NC2=O)C=C1OC

Origin of Product

United States

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